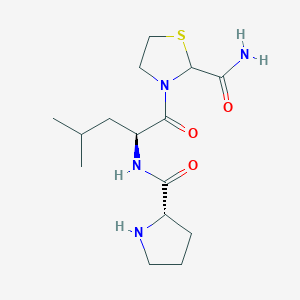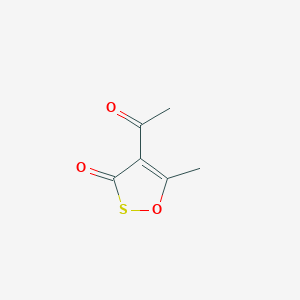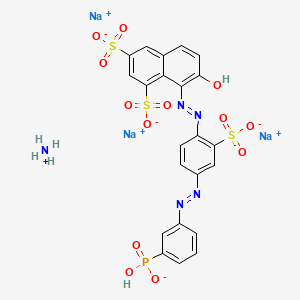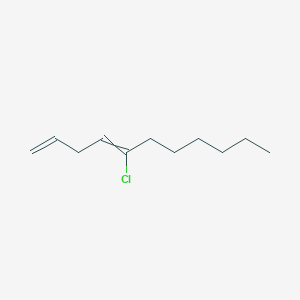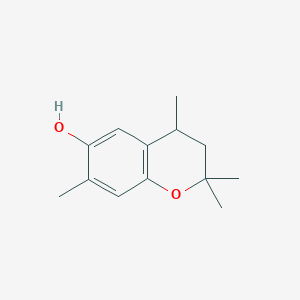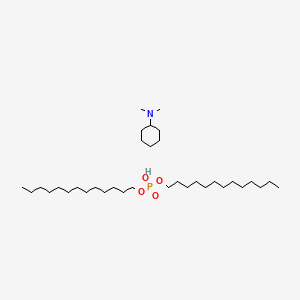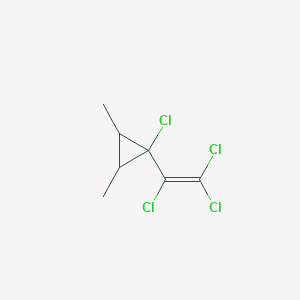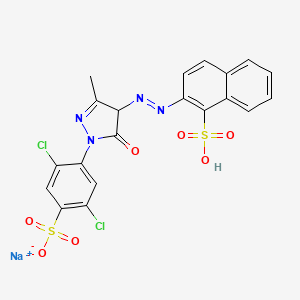
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthalenesulfonic acid core, a pyrazolyl azo linkage, and multiple substituents such as dichloro and sulfophenyl groups. Its unique chemical properties make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves several steps:
Formation of the Pyrazolyl Intermediate: The initial step involves the synthesis of the pyrazolyl intermediate. This is typically achieved by reacting 2,5-dichloro-4-sulfophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazolyl ring.
Azo Coupling Reaction: The pyrazolyl intermediate is then subjected to an azo coupling reaction with 1-naphthalenesulfonic acid. This reaction is usually carried out in an alkaline medium to facilitate the formation of the azo linkage.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the sodium salt. The compound is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Continuous Processing: The reactions are often carried out in a continuous flow system to enhance efficiency and reduce production time.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo linkage and formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the naphthalene ring or the pyrazolyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
Oxidation Products: Sulfonic acid derivatives
Reduction Products: Amine derivatives
Substitution Products: Substituted naphthalenesulfonic acid derivatives
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with various biomolecules, influencing their activity and function. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt
- 1-Naphthalenesulfonic acid, 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl]diazenyl]-, sodium salt
Uniqueness
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific substitution pattern and the presence of both dichloro and sulfophenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
68966-45-0 |
|---|---|
Formule moléculaire |
C20H13Cl2N4NaO7S2 |
Poids moléculaire |
579.4 g/mol |
Nom IUPAC |
sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(1-sulfonaphthalen-2-yl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14Cl2N4O7S2.Na/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33;/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |
Clé InChI |
IMVOPERRJQVASR-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



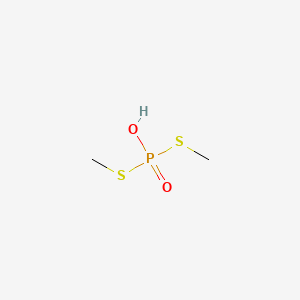
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
